molecular formula C7H13ClN2O B2595047 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride CAS No. 2227206-09-7

2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride

Cat. No. B2595047
CAS RN: 2227206-09-7
M. Wt: 176.64
InChI Key: IXOAVPNFUUDKLB-UHFFFAOYSA-N
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Description

2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride is a chemical compound with the linear formula C7H13CLN2O . It has a molecular weight of 176.65 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] with primary aliphatic amines, leading to the formation of corresponding amino alcohols. These are then converted into N-chloroacetyl derivatives, which undergo cyclization to produce N-Boc-protected 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones. Treatment with hydrogen chloride in ethyl acetate yields 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochlorides (Mandzhulo et al., 2016).
  • Diversity-oriented synthesis of azaspirocycles is achieved through multicomponent condensation, providing access to omega-unsaturated dicyclopropylmethylamines and subsequent conversion into heterocyclic azaspirocycles. These compounds serve as scaffolds for chemistry-driven drug discovery, highlighting their relevance in medicinal chemistry (Wipf et al., 2004).

Pharmacological Applications

  • Development of α7 nicotinic receptor agonists includes the synthesis of quinuclidine-containing spiroimidates. These compounds exhibit partial agonistic activity at the α7 nicotinic acetylcholine receptor (nAChR) and have been identified to improve cognition in preclinical rodent models, showcasing their potential in treating cognitive impairments (Hill et al., 2017).
  • Novel quinolines with potent antibacterial activity against respiratory pathogens have been synthesized, incorporating the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl motif. These compounds exhibit significant in vitro and in vivo activity against a range of pathogens, demonstrating their potential as treatments for respiratory tract infections (Odagiri et al., 2013).

properties

IUPAC Name

2-amino-6-azaspiro[3.4]octan-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c8-5-3-7(4-5)1-2-9-6(7)10;/h5H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUCDNLTKROGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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